methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate
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Overview
Description
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is a synthetic compound that acts as an inhibitor of the heat shock protein 90 (Hsp90). It is a chimera of two natural products, radicicol and geldanamycin, which are known for their Hsp90 inhibitory activities . This compound combines the resorcinol portion of radicicol and the quinone portion of geldanamycin through a flexible linker . This compound has shown potential in disrupting the function of Hsp90, making it a promising candidate for cancer therapy .
Preparation Methods
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is synthesized through a series of chemical reactions that involve the coupling of radicicol and geldanamycin derivatives . The synthetic route typically involves the following steps:
Preparation of Radicicol Derivative: Radicicol is modified to introduce a functional group that can be coupled with geldanamycin.
Preparation of Geldanamycin Derivative: Geldanamycin is similarly modified to introduce a complementary functional group.
Purification: The resulting radamide is purified using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinone portion derived from geldanamycin.
Reduction: The quinone portion can also be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, especially at the resorcinol portion derived from radicicol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate exerts its effects by binding to the N-terminal ATP-binding site of Hsp90 . This binding inhibits the ATPase activity of Hsp90, preventing the proper folding of client proteins . As a result, these proteins are tagged for degradation through the ubiquitin-proteasome pathway . The inhibition of Hsp90 disrupts multiple oncogenic pathways, leading to the degradation of proteins involved in cancer progression .
Comparison with Similar Compounds
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is unique in its structure as a chimera of radicicol and geldanamycin . Similar compounds include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its N-terminal ATP-binding site.
Radicicol: Another natural product that inhibits Hsp90 through a similar mechanism.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
This compound’s uniqueness lies in its ability to combine the structural features of both radicicol and geldanamycin, potentially offering enhanced inhibitory activity and selectivity .
Properties
Molecular Formula |
C18H16ClNO8 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C18H16ClNO8/c1-27-14-7-10(21)9(5-11(14)22)20-15(25)4-3-8-16(18(26)28-2)12(23)6-13(24)17(8)19/h5-7,23-24H,3-4H2,1-2H3,(H,20,25) |
InChI Key |
CTIUXKPDRMOIEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)NC(=O)CCC2=C(C(=CC(=C2Cl)O)O)C(=O)OC |
Synonyms |
radamide |
Origin of Product |
United States |
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